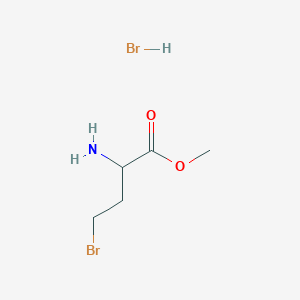
Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-bromobutyrate hydrobromide (H-DL-Abu(Br)-OMe.HBr), also known as DL-2-Amino-4-bromobutyrate hydrobromide, is a brominated amine salt with the chemical formula C4H7Br2NO2HBr. It is a white powder that is soluble in water, ethanol, and methanol. It is commonly used as a reagent in organic synthesis, and is also used as a catalyst in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-bromobutyrate hydrobromide is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It is often used as a reagent in organic syntheses, as it can be used to synthesize a variety of compounds, including amines, acids, and alcohols. It is also used as a catalyst in various biochemical and physiological studies, as it can catalyze the formation of various compounds, including peptides and proteins.
Wirkmechanismus
Methyl 2-amino-4-bromobutyrate hydrobromide acts as a catalyst in various biochemical and physiological studies. It catalyzes the formation of various compounds, including peptides and proteins, by acting as a proton donor. It also acts as a nucleophile, allowing it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
Methyl 2-amino-4-bromobutyrate hydrobromide has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been found to have an inhibitory effect on the activity of various hormones, such as insulin and glucagon.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-amino-4-bromobutyrate hydrobromide is a useful reagent in organic syntheses and can be used to synthesize a variety of compounds, including amines, acids, and alcohols. Additionally, it can be used as a catalyst in various biochemical and physiological studies. However, it is important to note that it is toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
The potential applications of Methyl 2-amino-4-bromobutyrate hydrobromide are vast and varied. Further research is needed to explore its potential as a catalyst for the synthesis of novel compounds, as well as its potential use as a therapeutic agent. Additionally, further research is needed to explore its potential use in the development of new drug delivery systems and its potential as a therapeutic agent in various diseases. Finally, further research is needed to explore its potential as an inhibitor of various enzymes and hormones.
Synthesemethoden
The synthesis of Methyl 2-amino-4-bromobutyrate hydrobromide is typically achieved through a two-step process. The first step involves the reaction of 2-bromobutyric acid with aqueous ammonia to form the ammonium salt. The second step involves the reaction of the ammonium salt with methyl bromide to form the desired product.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-bromobutanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2.BrH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMPDCWUYYMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)







![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)
![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)